molecular formula C6H7ClN2O B12286791 Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-

Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-

Cat. No.: B12286791
M. Wt: 158.58 g/mol
InChI Key: ZFLGVLLUOQGCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- is a chemical compound with a molecular weight of 158.58 g/mol. It is a versatile building block used in various advanced research and synthesis projects . This compound is characterized by the presence of a hydroxylamine group attached to a pyridine ring substituted with a chlorine atom.

Preparation Methods

The synthesis of Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- involves several steps. One common method includes the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at room temperature, leading to the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The pathways involved in its action include the modification of enzyme activity and the disruption of metabolic processes .

Comparison with Similar Compounds

Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- can be compared with other similar compounds such as:

    Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure but different functional groups.

    Hydroxylamine derivatives: Compounds with variations in the substituents on the hydroxylamine group or the pyridine ring.

The uniqueness of Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

O-[(2-chloropyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H7ClN2O/c7-6-5(4-10-8)2-1-3-9-6/h1-3H,4,8H2

InChI Key

ZFLGVLLUOQGCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)CON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.